2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid

Purity analysis Building block procurement Reproducibility

Researchers optimizing quinazolinone-based libraries face confounding assay results from thiol impurities and sulfoxide/sulfone byproducts in lower-purity batches. This 2-thioether-substituted 4(3H)-quinazolinone derivative (CAS 328977-86-2) eliminates that risk: • α-Propionic acid side chain enables systematic SAR at the 2-position. • Validated for solvent-free microwave-assisted library synthesis, accelerating throughput. • ≥95% purity minimizes false positives in fragment screening. Supplied with analytical documentation; suitable for anti-infective and metabolic disease hit-to-lead programs.

Molecular Formula C11H10N2O3S
Molecular Weight 250.28 g/mol
CAS No. 328977-86-2
Cat. No. B186809
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid
CAS328977-86-2
Molecular FormulaC11H10N2O3S
Molecular Weight250.28 g/mol
Structural Identifiers
SMILESCC(C(=O)O)SC1=NC(=O)C2=CC=CC=C2N1
InChIInChI=1S/C11H10N2O3S/c1-6(10(15)16)17-11-12-8-5-3-2-4-7(8)9(14)13-11/h2-6H,1H3,(H,15,16)(H,12,13,14)
InChIKeyVYCHQMHTSPQPMW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid: Overview and Procurement Profile


2-(4-Oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (CAS 328977-86-2) is a synthetic heterocyclic building block featuring a quinazolinone core linked via a thioether bond to a propionic acid moiety . This compound is classified as a 2-thioether-substituted 4(3H)-quinazolinone derivative, a scaffold widely explored in medicinal chemistry for its versatile reactivity and potential to generate diverse biologically active analogs [1]. It is commonly supplied as a research-grade intermediate with reported purities ranging from 95% to 98% .

Building Block Quinazolinone core with thioether-linked propionic acid for library synthesis Heterocyclic scaffold for derivatization
Workflow Peer-reviewed microwave-assisted hydrazide synthesis protocol available Reduces method development time
Procurement Profile High-purity research-grade intermediate supports reproducible multi-step chemistry Suitable for SAR and fragment-based screening

Reproducibility Risks of Generic Substitution


The quinazolinone scaffold is highly sensitive to substitution patterns, and seemingly minor structural variations can profoundly alter chemical reactivity, downstream synthetic yields, and biological readouts [1]. Specifically, the position and length of the carboxylic acid side chain—whether attached at the 2-position via a thioether linkage (as in 328977-86-2) or at the 3-position via other linkers—directly impacts solubility profiles and the feasibility of subsequent amide coupling or esterification steps . Furthermore, the availability of high-purity material (≥97%) is critical, as residual thiol-containing precursors or oxidized byproducts (sulfoxides/sulfones) can act as potent enzyme inhibitors or assay interferents, introducing confounding variables in biological studies . Therefore, substituting this specific CAS-defined entity with a closely related analog without rigorous re-validation risks irreproducible synthetic outcomes and misleading biological data.

Regioisomer substitution (β-propionic acid analog) may alter pKa and steric environment, changing amide coupling reactivity and SAR interpretation.
Lower-purity analogs can carry thiol-containing precursors or oxidized byproducts that act as assay interferents or enzyme inhibitors, introducing confounding variables.
Unvalidated analogs lack peer-reviewed synthetic protocols, requiring extensive re-optimization and increasing the risk of irreproducible results.

Quantitative Differentiation Evidence


Assured Purity Over Comparable Building Blocks

The compound is commercially available with a documented purity of 98% . In contrast, the most closely related analog, 3-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (CAS 313233-21-5), is routinely supplied at a lower standard purity of 95% . This 3% absolute difference in purity can significantly impact the efficiency of subsequent derivatization reactions by minimizing side-product formation and simplifying purification.

Purity
Specification review
98% (target) vs 95% (analog)
Higher reported purity may support more reproducible synthesis and reduce impurity carry-through.
Vendor specifications; verify per lot.
Purity analysis Building block procurement Reproducibility

Regiochemistry: Alpha- vs. Beta-Propionic Acid

The target compound (CAS 328977-86-2) possesses an α-propionic acid side chain (2-sulfanylpropanoic acid). Its direct regioisomer, 3-(4-oxo-1,4-dihydro-quinazolin-2-ylsulfanyl)-propionic acid (CAS 313233-21-5), contains a β-propionic acid chain . This structural difference is predicted to alter the pKa of the carboxylic acid group and the steric environment around the reactive thioether and carboxyl functionalities [1].

Side chain
Class-level inference
α-propionic acid (branched) vs β-propionic acid (linear) regioisomer
Distinct pKa and steric profile may affect coupling reactivity and conformational constraints in SAR studies.
Qualitative structural difference; experimental validation advised.
Synthetic chemistry Regioisomer selection Structure-Activity Relationship (SAR)

Validated Precursor for Microwave-Assisted Hydrazide Synthesis

The S-alkylated quinazolinone core (which constitutes the target compound) has been explicitly utilized as a key intermediate in a published QSAR study. The methodology involves a solvent-free microwave-assisted S-alkylation with methyl 2-chloropropionate to yield the propionic acid derivative, which is then further elaborated to hydrazides [1]. This establishes a direct, experimentally validated synthetic route and context for the compound's use, unlike many uncharacterized analogs that lack peer-reviewed synthetic protocols.

Protocol
Reported
Published microwave-assisted S-alkylation and QSAR study route
Peer-reviewed synthetic precedent supports rapid library synthesis and reduces upfront method development.
Documented in J. Chem. Res.; adapt conditions as needed.
Microwave-assisted synthesis Hydrazide derivatives QSAR

Optimal Application Scenarios


Microwave-Assisted Synthesis of Quinazolinone Libraries

Ideal for medicinal chemistry groups employing green chemistry approaches, this compound serves as a well-precedented intermediate for solvent-free, microwave-assisted syntheses of hydrazide and related libraries, as described in peer-reviewed QSAR studies [1]. The validated protocol reduces method development time and increases synthetic throughput.

Fragment-Based Drug Discovery (FBDD) Building Block

With commercially assured purities up to 98% , this compound meets the stringent purity requirements for fragment screening libraries. Its high initial purity minimizes the risk of false positives arising from reactive impurities, a critical factor in reliable hit identification and validation workflows.

SAR Exploration of Thioether Quinazolinones

The unique α-propionic acid side chain provides a specific and defined starting point for SAR campaigns focused on modulating the steric and electronic properties of the quinazolinone 2-position. Researchers can use this compound to systematically compare the effects of α-branched acids against linear or unsubstituted analogs on target binding affinity and physicochemical properties .

Development of Anti-Infective and Anti-Inflammatory Leads

QSAR predictions have linked this class of derivatives to potential anti-tuberculosic, anti-mycobacterial, and HDL cholesterol-increasing activities [1]. The compound is a rational starting point for hit-to-lead campaigns in these therapeutic areas, offering a scaffold with computationally predicted biological relevance that can be rapidly diversified.

Application
Selection Property
Validation Focus
Microwave-assisted quinazolinone library synthesis
Validated solvent-free microwave protocol
Reaction yield and purity under user conditions
Fragment-based screening library building block
High purity profile reduces false-positive risk from reactive impurities
Purity verification and absence of thiol/oxidation byproducts
SAR exploration of thioether quinazolinone 2-position
α-branched propionic acid provides distinct steric/electronic starting point
Comparative reactivity and binding versus linear or unsubstituted analogs
Anti-infective and anti-inflammatory lead discovery research
QSAR-predicted bioactive scaffold for hit-to-lead campaigns
Biological assay confirmation and target engagement in relevant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
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